Cas no 1568404-83-0 ((1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol)

(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenol, 1,2,3,4-tetrahydro-4-methyl-, (1R)-
- (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
-
- MDL: MFCD24205506
- Inchi: 1S/C11H14O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3/t8?,11-/m1/s1
- InChI Key: RNJRKHAGSISOGT-QHDYGNBISA-N
- SMILES: [C@H]1(O)C2=C(C=CC=C2)C(C)CC1
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330130-0.05g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 0.05g |
$768.0 | 2023-09-04 | ||
Enamine | EN300-330130-0.25g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 0.25g |
$840.0 | 2023-09-04 | ||
Enamine | EN300-330130-2.5g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 2.5g |
$1791.0 | 2023-09-04 | ||
Enamine | EN300-330130-1.0g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-330130-10.0g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 10.0g |
$10196.0 | 2023-02-23 | ||
Enamine | EN300-330130-5g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 5g |
$2650.0 | 2023-09-04 | ||
Enamine | EN300-330130-1g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 1g |
$914.0 | 2023-09-04 | ||
Enamine | EN300-330130-5.0g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 5.0g |
$6876.0 | 2023-02-23 | ||
Enamine | EN300-330130-0.1g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 0.1g |
$804.0 | 2023-09-04 | ||
Enamine | EN300-330130-0.5g |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
1568404-83-0 | 0.5g |
$877.0 | 2023-09-04 |
(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol Related Literature
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Recent Advances in the Study of (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and Related Compound 1568404-83-0
The compound (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, along with its related chemical entity 1568404-83-0, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds represent important structural motifs in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological and inflammatory disorders.
Recent studies have focused on the synthetic optimization of (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, with particular emphasis on its stereoselective production. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an improved catalytic asymmetric synthesis method achieving >99% enantiomeric excess, which is crucial for its pharmacological applications. The compound's unique tetrahydronaphthalene structure provides both lipophilicity and conformational rigidity, making it an attractive scaffold for drug design.
Regarding the compound 1568404-83-0, recent pharmacological evaluations have revealed its potential as a selective modulator of sigma-2 receptors. A preclinical study published in ACS Chemical Neuroscience (2024) showed promising neuroprotective effects in models of Parkinson's disease, with the compound demonstrating both blood-brain barrier permeability and favorable pharmacokinetic properties. The molecular mechanism appears to involve modulation of mitochondrial function and reduction of oxidative stress.
Structure-activity relationship (SAR) studies comparing these two compounds have provided valuable insights into their pharmacological profiles. While both share the tetrahydronaphthalene core, the presence of the hydroxyl group in (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol appears to confer different binding characteristics compared to 1568404-83-0. This difference has been exploited in recent drug discovery efforts targeting distinct biological pathways.
Current research directions include the development of prodrug derivatives to improve oral bioavailability and tissue distribution. Additionally, computational modeling studies are underway to explore potential off-target effects and optimize selectivity. The latest findings suggest that subtle modifications to these core structures could yield compounds with improved therapeutic indices for various neurological indications.
From a safety perspective, recent toxicological assessments indicate that both compounds show favorable preliminary safety profiles, with no significant hepatotoxicity observed in animal models at therapeutic doses. However, comprehensive safety evaluations are ongoing as part of preclinical development programs.
The pharmaceutical industry has shown growing interest in these chemical entities, with several patents filed in 2023-2024 covering novel formulations and therapeutic applications. The commercial potential of these compounds is particularly evident in the neurodegenerative disease space, where current treatment options remain limited.
1568404-83-0 ((1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) Related Products
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)




